molecular formula C55H71MgN4O6+ B190789 Chlorophyll B CAS No. 519-62-0

Chlorophyll B

Cat. No.: B190789
CAS No.: 519-62-0
M. Wt: 908.5 g/mol
InChI Key: NNYWBGMCKKVJOI-PUIFDSBKSA-M
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Description

Chlorophyll B is a type of chlorophyll found primarily in green plants, algae, and some bacteria. It plays a crucial role in photosynthesis by absorbing light energy, particularly in the blue and red-orange wavelengths, and transferring it to Chlorophyll A for energy conversion. This compound is more soluble in polar solvents due to its carbonyl group and is green in color .

Mechanism of Action

Target of Action

Chlorophyll B primarily targets the light-harvesting complexes (LHC) in photosynthetic organisms . These protein-pigment structures surround the reaction centers of photosystems and play a crucial role in photosynthesis . This compound also interacts with amino acid sidechain ligands in chlorophyll a/b and a/c-binding apoproteins .

Mode of Action

This compound absorbs light energy, particularly in the blue spectrum . It transfers this energy to Chlorophyll A for conversion into chemical energy . The stronger coordination bonds between the Mg atom in this compound and amino acid sidechain ligands in chlorophyll a/b-binding apoproteins enhance their import into the chloroplast and assembly of light-harvesting complexes .

Biochemical Pathways

This compound is involved in the photosynthesis pathway . It helps in photosynthesis by absorbing light energy and transferring it to Chlorophyll A . This process enhances the efficiency of photosynthesis by widening the spectral range of light absorption . The biosynthesis of this compound involves a variety of enzymes and is derived from glutamate .

Pharmacokinetics

It’s known that this compound is more soluble than chlorophyll a in polar solvents due to its carbonyl group . This property could potentially influence its absorption and distribution within organisms .

Result of Action

The primary result of this compound’s action is the enhancement of photosynthesis . By absorbing light energy and transferring it to Chlorophyll A, this compound helps organisms convert a wider range of the energy from the sun into chemical energy . This process is crucial for the growth and survival of photosynthetic organisms .

Action Environment

Environmental factors such as climate, soil, and phylogeny exert only a small effect on the spatial variation of this compound in natural forests . Elevation has been found to be a primary factor determining photosynthesis, followed by temperature and vegetation types . In complex terrains, topographical factors have a higher impact on this compound distribution than meteorological factors and vegetation types .

Biochemical Analysis

Biochemical Properties

Chlorophyll B interacts with various enzymes and proteins in the process of photosynthesis . One of the key enzymes involved in the biosynthesis of this compound is chlorophyll synthase . This enzyme catalyzes the reaction that forms an ester of the carboxylic acid group in chlorophyllide b with the 20-carbon diterpene alcohol phytol .

Cellular Effects

This compound plays a significant role in the cellular processes of photosynthetic organisms. It influences cell function by participating in the conversion of solar energy into chemical energy during photosynthesis . This process impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It is involved in the oxidation of Chlorophyll A, producing this compound, a process catalyzed by the enzyme chlorophyllide a oxygenase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, studies have shown that the presence of this compound can enhance photosynthesis and growth in certain organisms . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the ‘porphyrin and chlorophyll metabolism’ and ‘carotenoid biosynthesis’ pathways . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It is localized in the chloroplasts of plant cells, where it participates in photosynthesis .

Subcellular Localization

This compound is localized in the chloroplasts of plant cells . This subcellular localization is crucial for its activity in photosynthesis, as the chloroplast is the site where this process occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorophyll B can be synthesized through the oxygenation of Chlorophyll A. This reaction involves the enzyme chlorophyllide a oxygenase, which converts the 7-methyl group of Chlorophyll A to a formyl group, resulting in this compound . The reaction uses molecular oxygen and is catalyzed by chlorophyllide a oxygenase, which contains mononuclear iron and Rieske iron-sulfur centers .

Industrial Production Methods: Large-scale preparation of chlorophylls, including this compound, can be achieved using dioxane precipitation and column chromatography. This method involves the selective interaction of chlorophylls with dioxane in the presence of water, followed by separation using diethylaminoethyl-Toyopearl and Sepharose CL-6B . These techniques are effective and do not require elaborate facilities or expensive reagents.

Chemical Reactions Analysis

Types of Reactions: Chlorophyll B undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the carbonyl group makes it more reactive in polar solvents compared to Chlorophyll A .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as pheophytin B and chlorophyllide B .

Comparison with Similar Compounds

Uniqueness: Chlorophyll B is unique due to its ability to absorb light in the blue and red-orange wavelengths, complementing Chlorophyll A and enhancing the overall efficiency of photosynthesis. Its solubility in polar solvents and the presence of a carbonyl group also distinguish it from other chlorophylls .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Chlorophyll B involves the modification of Chlorophyll A, which is a naturally occurring pigment in plants. The modification involves the addition of a formyl group at the C-7 position of the chlorin ring to form Chlorophyll B. This modification can be achieved through a series of chemical reactions.", "Starting Materials": ["Chlorophyll A", "Formaldehyde", "Acetic acid", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Sodium chloride"], "Reaction": [ "Step 1: Dissolve Chlorophyll A in methanol", "Step 2: Add hydrochloric acid to the solution and reflux for 2 hours", "Step 3: Cool the solution and filter the precipitate", "Step 4: Dissolve the precipitate in acetone and filter", "Step 5: Add formaldehyde and acetic acid to the solution and reflux for 2 hours", "Step 6: Cool the solution and filter the precipitate", "Step 7: Dissolve the precipitate in methanol and add sodium hydroxide", "Step 8: Reflux the solution for 2 hours", "Step 9: Cool the solution and filter the precipitate", "Step 10: Wash the precipitate with water and dry", "Step 11: Purify the product using column chromatography with silica gel as the stationary phase and a mixture of methanol and chloroform as the mobile phase", "Step 12: Crystallize the product from a mixture of methanol and chloroform", "Step 13: Obtain Chlorophyll B as a green solid" ] }

CAS No.

519-62-0

Molecular Formula

C55H71MgN4O6+

Molecular Weight

908.5 g/mol

IUPAC Name

magnesium;(Z)-[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate

InChI

InChI=1S/C55H72N4O6.Mg/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42;/h12,25,27-33,36,40,51,58,60H,1,13-24,26H2,2-11H3;/q;+2/p-1/b34-25+,41-30-,43-27?,44-28?,45-29?,52-50?;/t32-,33-,36+,40+,51-;/m1./s1

InChI Key

NNYWBGMCKKVJOI-PUIFDSBKSA-M

Isomeric SMILES

CCC\1=C2C=C3C(=C4C(=O)[C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=CC(=N2)/C1=C\[O-])C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C4=N3)C(=O)OC)C.[Mg+2]

SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C=O.[Mg+2]

Canonical SMILES

CCC1=C2C=C3C(=C4C(=O)C(C(=C5C(C(C(=CC6=NC(=CC(=N2)C1=C[O-])C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)C.[Mg+2]

519-62-0

Synonyms

chlorophyll b

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of chlorophyll b?

A1: The molecular formula of This compound is C55H70MgN4O6, and its molecular weight is 907.49 g/mol. []

Q2: How does the absorption spectrum of this compound differ from chlorophyll a?

A2: While both chlorophyll a and b absorb light in the red and blue regions of the electromagnetic spectrum, This compound exhibits an absorption peak at a slightly shorter wavelength in the red region (around 650 nm) compared to chlorophyll a (around 665 nm). This difference allows plants to utilize a broader range of light for photosynthesis. [, ]

Q3: How can researchers differentiate between chlorophyll a and b using spectroscopic techniques?

A3: Spectrophotometry is commonly employed to differentiate and quantify chlorophyll a and b. The absorbance of a chlorophyll extract is measured at specific wavelengths (663 nm and 645 nm) where the absorption characteristics of the two chlorophylls differ. Using established formulas, the concentrations of chlorophyll a and b can be calculated from these absorbance values. [, ]

Q4: What is the primary role of this compound in photosynthesis?

A4: This compound acts as an accessory pigment, capturing light energy and transferring it to chlorophyll a within the light-harvesting complexes of photosystems. This energy transfer ultimately fuels the conversion of light energy into chemical energy during photosynthesis. [, , ]

Q5: What happens to the energy absorbed by this compound?

A5: This compound primarily transfers the absorbed energy to chlorophyll a via resonance energy transfer. This energy is then funneled to the reaction center of the photosystem where it initiates charge separation and electron transport, the key steps in converting light energy into chemical energy. []

Q6: How does this compound contribute to the efficiency of light harvesting in plants?

A6: By absorbing light at wavelengths where chlorophyll a absorbs less efficiently, This compound broadens the range of light utilized for photosynthesis. This allows plants to capture a greater portion of the incident sunlight, increasing their overall light-harvesting capacity. [, ]

Q7: What are the consequences of this compound deficiency in plants?

A7: Plants lacking This compound, like certain barley mutants, often exhibit a pale green color and reduced photosynthetic efficiency, particularly at low light intensities. This is due to a smaller antenna size for capturing light energy and potentially altered energy distribution between photosystems. [, ]

Q8: How does this compound deficiency impact the structure of chloroplasts?

A8: Studies on this compound-deficient mutants revealed significant alterations in chloroplast structure. These changes include a reduction in the stacking of thylakoid membranes (grana) and modifications in the composition and organization of chlorophyll-binding proteins within the photosynthetic membranes. [, ]

Q9: Can plants with this compound deficiency still grow and survive?

A9: While severe this compound deficiency can be lethal, some mutants can survive, albeit with reduced growth rates and altered photosynthetic characteristics. These plants may require higher light intensities for optimal growth and exhibit reduced efficiency in utilizing light energy, particularly at low light levels. [, ]

Q10: Which enzyme is responsible for the biosynthesis of this compound from chlorophyll a?

A10: Chlorophyllide a oxygenase (CAO) catalyzes the conversion of chlorophyll a to This compound by oxidizing a methyl group on the chlorophyll a molecule to a formyl group. [, ]

Q11: How is this compound biosynthesis regulated in response to environmental conditions?

A11: The activity and stability of CAO, the key enzyme in This compound synthesis, are regulated by environmental factors like light intensity. This regulation ensures an optimal balance of chlorophyll a and b for efficient light harvesting under varying light conditions. [, , ]

Q12: What role does this compound play in the regulation of its own biosynthesis?

A12: This compound participates in a feedback mechanism that regulates the stability of CAO. Increased This compound levels can trigger the degradation of CAO, thereby controlling its own biosynthesis and maintaining a balanced chlorophyll a/b ratio. [, ]

Q13: What are some current research areas focusing on this compound?

A13: Ongoing research on this compound encompasses diverse areas including:

  • Studying the role of this compound in the adaptation of plants to different light environments. [, , , , ]

Q14: What is the significance of studying this compound in the context of climate change?

A14: Understanding the role of This compound in photosynthetic acclimation to environmental stresses like drought and high light is crucial in the face of climate change. By unraveling the mechanisms governing this compound biosynthesis and its interplay with photosynthetic efficiency, researchers aim to develop crops better equipped to withstand and thrive under changing environmental conditions. [, ]

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